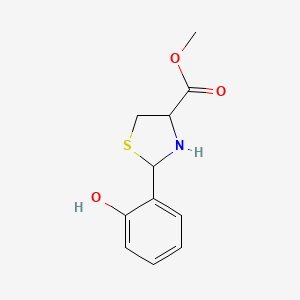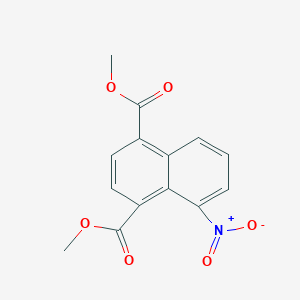
1-(Phenylsulfanyl)-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)-4-(pyridin-2-yl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a phenylsulfanyl group attached to the piperazine ring, along with a pyridin-2-yl group. Piperazines are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-4-(pyridin-2-yl)piperazine typically involves the reaction of 1-(pyridin-2-yl)piperazine with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 1-(pyridin-2-yl)piperazine reacts with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfanyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dephenylated piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-(Phenylsulfanyl)-4-(pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their signaling pathways. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: A compound with similar structural features but lacking the phenylsulfanyl group.
4-(Pyridin-2-yl)piperazine: Another related compound with a pyridin-2-yl group attached to the piperazine ring.
Uniqueness
1-(Phenylsulfanyl)-4-(pyridin-2-yl)piperazine is unique due to the presence of both the phenylsulfanyl and pyridin-2-yl groups. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
63633-89-6 |
|---|---|
Molecular Formula |
C15H17N3S |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-phenylsulfanyl-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H17N3S/c1-2-6-14(7-3-1)19-18-12-10-17(11-13-18)15-8-4-5-9-16-15/h1-9H,10-13H2 |
InChI Key |
OWCNGQKIHFZDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


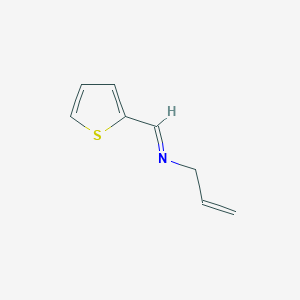
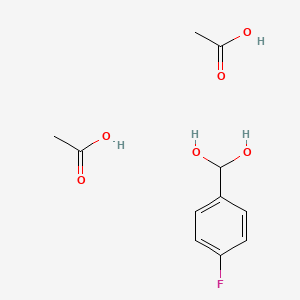

![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
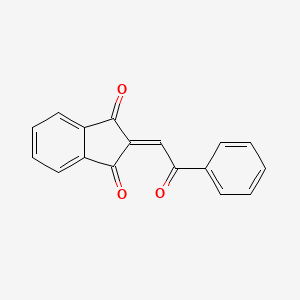
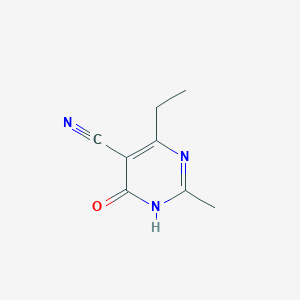
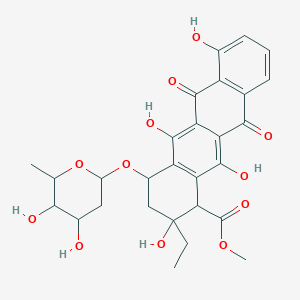
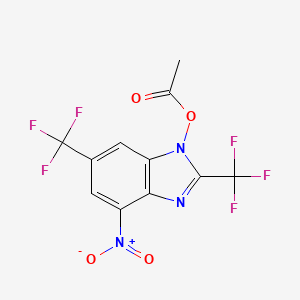
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
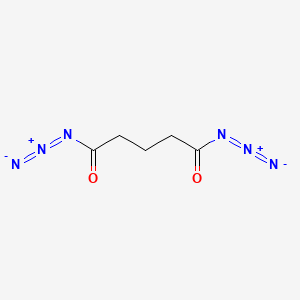
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)
